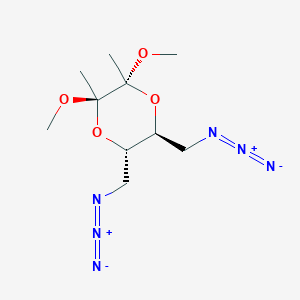

(2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

Description

(2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is a chiral 1,4-dioxane derivative characterized by two azidomethyl groups at positions 5 and 6, along with methoxy and methyl groups at positions 2 and 2. Its stereochemistry (2R,3R,5S,6S) is critical for its reactivity and applications in asymmetric synthesis and click chemistry. Synthesized via nucleophilic substitution of a bismesylate precursor with sodium azide in dimethylformamide (DMF) at 80°C, the compound serves as a precursor for chiral amines and bioactive molecules . Its molecular formula is C₁₀H₁₈N₆O₄, with CAS numbers 832117-79-0 (2R,3R,5S,6S enantiomer) and 1585236-34-5 (2S,3S,5R,6R enantiomer) .

Properties

IUPAC Name |

(2R,3R,5S,6S)-5,6-bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N6O4/c1-9(17-3)10(2,18-4)20-8(6-14-16-12)7(19-9)5-13-15-11/h7-8H,5-6H2,1-4H3/t7-,8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZQUTPIKFBBMZ-AXTSPUMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(C(O1)CN=[N+]=[N-])CN=[N+]=[N-])(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@](O[C@H]([C@@H](O1)CN=[N+]=[N-])CN=[N+]=[N-])(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693721 | |

| Record name | (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832117-79-0 | |

| Record name | (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of the Precursor: 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane

- Starting materials: Ethylene glycol and 2,3-butanedione (biacetyl)

- Catalyst: Camphorsulfonic acid

- Conditions: Reflux in methanol under argon atmosphere for 24 hours

- Yield: Approximately 95% yield of the cyclic acetal 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane.

This precursor serves as a stable and versatile platform for further functionalization.

Conversion to the Bis(methanesulfonyl) Derivative

Nucleophilic Substitution to Introduce Azidomethyl Groups

- Reaction: The bis(methanesulfonyl) derivative is reacted with sodium azide (NaN3) in dry dimethylformamide (DMF).

- Conditions: Heating at 80 °C for 48 hours with stirring.

- Workup: The reaction mixture is cooled, extracted with ether and water, washed, dried over anhydrous sodium sulfate, and solvent evaporated.

- Yield: The azidomethyl derivative is obtained in 84% yield as a clear, colorless liquid, which can be purified further by preparative silica gel chromatography (1:4 ethyl acetate-hexane).

This step is critical as it introduces the azide functional groups at the 5 and 6 positions of the dioxane ring.

Reaction Scheme Summary

| Step | Starting Material / Intermediate | Reagents / Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethylene glycol + 2,3-butanedione | Camphorsulfonic acid, MeOH, reflux 24 h | 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane | ~95 | Stable cyclic acetal precursor |

| 2 | 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane | Methanesulfonyl chloride | 5,6-Bis(((methanesulfonyl)oxy)methyl) derivative | Not specified | Activated leaving groups introduced |

| 3 | 5,6-Bis(((methanesulfonyl)oxy)methyl) derivative | Sodium azide, dry DMF, 80 °C, 48 h | This compound | 84 | Azidomethyl groups introduced |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR):

- Characteristic azide stretching bands observed in the IR spectrum confirm the presence of azide groups.

- Mass Spectrometry (MS):

- Elemental Analysis:

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Solvent for azidation | Dry Dimethylformamide (DMF) |

| Azidation temperature | 80 °C |

| Reaction time | 48 hours |

| Workup solvents | Ether and water |

| Purification | Silica gel chromatography (1:4 EtOAc-hexane) |

| Yield | 84% |

| Storage conditions | Refrigerated, ~7 °C |

| Analytical techniques | NMR (1D and 2D), IR, MS, Elemental analysis |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl groups, leading to the formation of nitro or nitrile derivatives.

Reduction: Reduction of the azide groups can yield primary amines, which can further participate in various organic transformations.

Substitution: The azidomethyl groups can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiols in polar aprotic solvents.

Major Products

Oxidation: Nitro or nitrile derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane serves as a versatile intermediate for the construction of more complex molecules. Its azide groups are particularly useful in click chemistry, facilitating the formation of triazoles.

Biology

In biological research, the compound can be used to study the effects of azide-containing molecules on biological systems. Its derivatives may serve as probes or precursors for bioorthogonal labeling techniques.

Medicine

Potential medicinal applications include the development of novel drugs or drug delivery systems. The azide groups can be transformed into various functional groups that may enhance the biological activity or targeting ability of the compound.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism of action of (2R,3R,5S,6S)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane largely depends on its chemical transformations. For instance, in click chemistry, the azide groups react with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Dioxane Derivatives

Key Differences :

- Azidomethyl vs. Hydroxymethyl : The azidomethyl groups in the target compound enable click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), whereas hydroxymethyl derivatives are used in reductive amination or esterification .

- Stability : The azidomethyl derivative is thermally stable compared to 2,3-dimethylene-1,4-dioxane (generated from compound 3), which polymerizes at high temperatures .

Azide-Containing Analogues

Key Differences :

- Structural Complexity : The target compound’s dioxane ring simplifies stereochemical control compared to sugar derivatives (e.g., compound 14/15), which require glycosylation steps .

- Functional Groups : Azides in the target compound are terminal, enabling modular functionalization, while triazine azides () participate in nucleophilic substitutions .

Diels-Alder Precursors

Key Differences :

Data Tables

Table 1: Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.